molecular formula C3H5ClN2OS B112306 2-Aminothiazol-4(5H)-one hydrochloride CAS No. 2192-06-5

2-Aminothiazol-4(5H)-one hydrochloride

Cat. No.: B112306
CAS No.: 2192-06-5
M. Wt: 152.60 g/mol
InChI Key: YBDFGIGPQKUYGW-UHFFFAOYSA-N
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Description

2-Aminothiazol-4(5H)-one hydrochloride is a heterocyclic compound that belongs to the class of aminothiazoles. These compounds are known for their significant medicinal properties and are used as starting materials for the synthesis of various heterocyclic analogues with promising therapeutic roles. The compound is characterized by the presence of an amino group attached to a thiazole ring, which imparts

Biochemical Analysis

Biochemical Properties

2-Aminothiazol-4(5H)-one hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often through binding affinity, which can be influenced by the presence of a hydroxyl group substituted on the benzene ring .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 152°C and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Metabolic Pathways

It is known to interact with enzymes or cofactors in the synthesis of certain antibiotic products .

Transport and Distribution

It is soluble in water, alcohols, and diethyl ether , suggesting it may be transported and distributed via these solvents.

Properties

CAS No.

2192-06-5

Molecular Formula

C3H5ClN2OS

Molecular Weight

152.60 g/mol

IUPAC Name

2-imino-1,3-thiazolidin-4-one;hydrochloride

InChI

InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1H2,(H2,4,5,6);1H

InChI Key

YBDFGIGPQKUYGW-UHFFFAOYSA-N

SMILES

C1C(=O)N=C(S1)N.Cl

Canonical SMILES

C1C(=O)NC(=N)S1.Cl

2192-06-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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